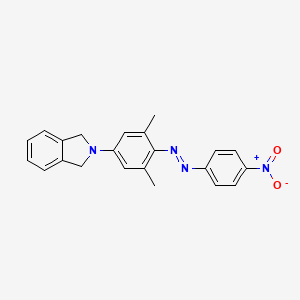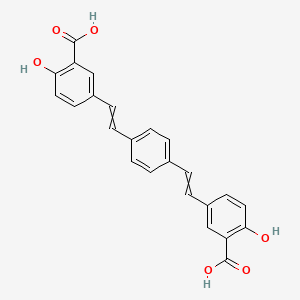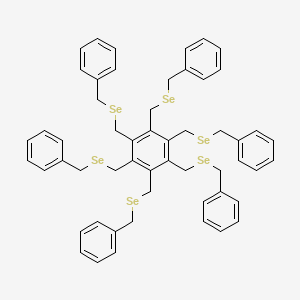
(2,2,3,4,4-d5)-Zymosterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,3,4,4-d5)-Zymosterol is a deuterated form of zymosterol, a key intermediate in the biosynthesis of cholesterol. The deuterium atoms replace hydrogen atoms at specific positions, making it useful in various scientific studies, particularly in the field of biochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,4,4-d5)-Zymosterol typically involves the incorporation of deuterium atoms into the zymosterol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Precursors: Using deuterated precursors in the synthesis of zymosterol can lead to the formation of this compound. This method ensures the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Isotope Exchange Reactions: Conducting isotope exchange reactions under controlled conditions to achieve the desired deuteration.
Chemical Reactions Analysis
Types of Reactions
(2,2,3,4,4-d5)-Zymosterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated derivatives of cholesterol.
Reduction: Reduction reactions can convert this compound into other deuterated sterols.
Substitution: Deuterium atoms in the molecule can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) for catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions include various deuterated sterols and cholesterol derivatives, which are useful in biochemical and pharmacological studies.
Scientific Research Applications
(2,2,3,4,4-d5)-Zymosterol has several scientific research applications, including:
Biochemistry: Used as a tracer in metabolic studies to understand cholesterol biosynthesis and metabolism.
Pharmacology: Helps in studying the pharmacokinetics and pharmacodynamics of cholesterol-lowering drugs.
Medicine: Used in research to develop new treatments for cholesterol-related disorders.
Industry: Employed in the production of deuterated compounds for various industrial applications, including pharmaceuticals and diagnostics.
Mechanism of Action
The mechanism of action of (2,2,3,4,4-d5)-Zymosterol involves its role as an intermediate in the biosynthesis of cholesterol. It interacts with various enzymes and molecular targets in the cholesterol biosynthesis pathway, facilitating the conversion of lanosterol to cholesterol. The deuterium atoms in the molecule help in tracing and studying these biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid-2,2,3,4,4-d5: Another deuterated sterol used in metabolic studies.
Lithocholic Acid-2,2,3,4,4-d5 3-O-Glucuronide: A deuterated bile acid derivative used in research.
Uniqueness
(2,2,3,4,4-d5)-Zymosterol is unique due to its specific deuteration pattern, which makes it particularly useful in studying cholesterol biosynthesis and metabolism. Its stability and incorporation into biological systems without altering the natural processes make it a valuable tool in scientific research.
Properties
Molecular Formula |
C27H44O |
|---|---|
Molecular Weight |
389.7 g/mol |
IUPAC Name |
(3S,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,5,6,7,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20?,21+,23-,24+,26+,27-/m1/s1/i13D2,17D2,21D |
InChI Key |
CGSJXLIKVBJVRY-VDWRJBAWSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@]2(C(C1([2H])[2H])CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)




![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)




![N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride](/img/structure/B11939534.png)

